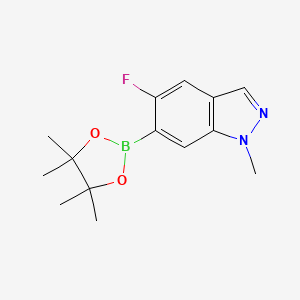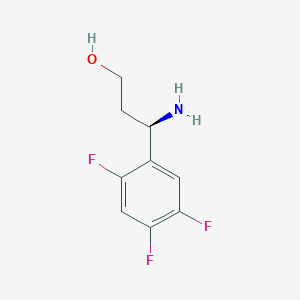
GnetifolinO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GnetifolinO is a compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GnetifolinO involves several steps, typically starting with the preparation of precursor compounds. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high yield and purity. Common synthetic routes include:
Step 1: Preparation of precursor A from starting material B using reagent C under conditions D.
Step 2: Conversion of precursor A to intermediate E using reagent F under conditions G.
Step 3: Final conversion of intermediate E to this compound using reagent H under conditions I.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
GnetifolinO undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or ether, room temperature.
Substitution: Halogens, nucleophiles; conditionssolvent such as dichloromethane, ambient temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of this compound.
科学的研究の応用
GnetifolinO has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of GnetifolinO involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context in which this compound is used.
類似化合物との比較
Similar Compounds
Compound X: Shares similar structural features with GnetifolinO but differs in its functional groups.
Compound Y: Exhibits similar chemical reactivity but has different biological activities.
Compound Z: Used in similar industrial applications but has distinct physical properties.
Uniqueness of this compound
This compound stands out due to its unique combination of chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in both research and industry.
特性
分子式 |
C30H28O9 |
|---|---|
分子量 |
532.5 g/mol |
IUPAC名 |
5-[(Z)-3-(3,5-dihydroxyphenyl)-1-hydroxy-2,4-bis(4-hydroxy-3-methoxyphenyl)but-3-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H28O9/c1-38-27-8-16(3-5-25(27)35)7-24(18-9-20(31)14-21(32)10-18)29(17-4-6-26(36)28(13-17)39-2)30(37)19-11-22(33)15-23(34)12-19/h3-15,29-37H,1-2H3/b24-7+ |
InChIキー |
CWCNKVXYGJJKDT-HCBMXOAHSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C(\C2=CC(=CC(=C2)O)O)/C(C3=CC(=C(C=C3)O)OC)C(C4=CC(=CC(=C4)O)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C=C(C2=CC(=CC(=C2)O)O)C(C3=CC(=C(C=C3)O)OC)C(C4=CC(=CC(=C4)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13064768.png)
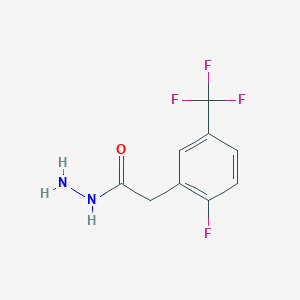
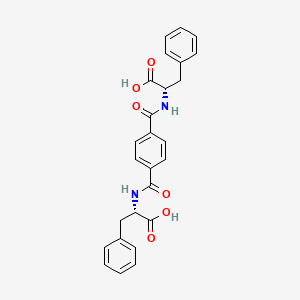
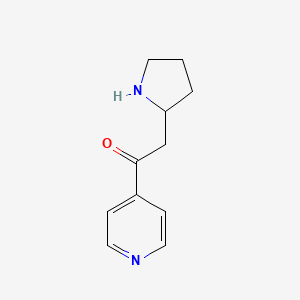
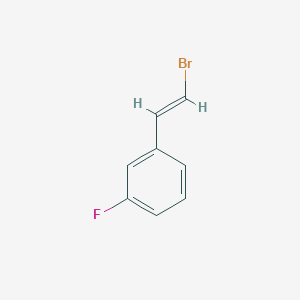
![1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13064792.png)
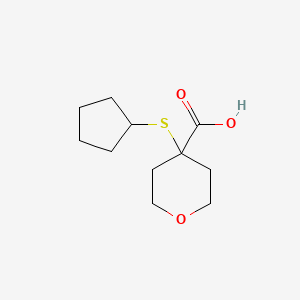
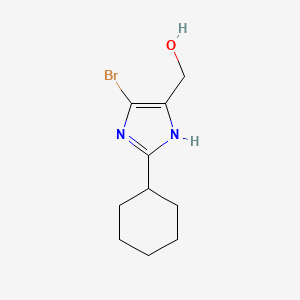
![3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine](/img/structure/B13064796.png)

